Liarozole hydrochloride, with the chemical identifier 145858-50-0, is classified as an imidazole-containing compound. It functions mainly as an inhibitor of cytochrome P450 enzymes involved in the metabolism of all-trans-retinoic acid (ATRA) and has demonstrated potential in inhibiting aromatase, an enzyme critical for estrogen biosynthesis. Its primary applications are in scientific research and potential therapeutic uses in conditions such as lamellar ichthyosis and certain cancers .
The synthesis of liarozole hydrochloride involves several key steps:
In industrial settings, production may utilize batch or continuous flow reactors to maintain consistent quality and yield, alongside rigorous quality control measures.
Liarozole hydrochloride's molecular structure can be described as follows:
The compound features an imidazole ring fused with a benzimidazole structure, contributing to its biological activity. The presence of the chlorine atom on the phenyl ring enhances its potency against target enzymes .
Liarozole hydrochloride participates in various chemical reactions:
Liarozole hydrochloride operates primarily by inhibiting cytochrome P450-dependent metabolism of all-trans-retinoic acid. This inhibition leads to increased levels of ATRA, which is essential for cellular differentiation and proliferation. Additionally, liarozole inhibits aromatase activity, thereby reducing estrogen biosynthesis. It also enhances the antiproliferative effects of 1α,25-dihydroxyvitamin D3 by inhibiting 24-hydroxylase activity, prolonging the half-life of this active vitamin D metabolite .
Liarozole hydrochloride exhibits several notable physical and chemical properties:
These properties influence its application in both laboratory settings and potential therapeutic uses .
Liarozole hydrochloride has diverse applications across multiple fields:
Liarozole hydrochloride (R85246/R75251) is an imidazole derivative that selectively targets specific cytochrome P450 isoforms, primarily CYP26A1 and CYP19A1 (aromatase). It acts as a potent, reversible inhibitor of CYP26A1, the primary enzyme responsible for the hydroxylation and inactivation of all-trans retinoic acid (ATRA). In vitro studies report an IC₅₀ of 7 μM for CYP26A1 inhibition in human cell models, significantly lower than its effect on other CYP isoforms [7] [8] [10]. For CYP19A1, liarozole disrupts estrogen biosynthesis by competitively binding to the enzyme’s heme domain, though with lower affinity (IC₅₀ >10 μM) compared to dedicated aromatase inhibitors like letrozole [3] [10].
Liarozole’s selectivity profile distinguishes it from broad-spectrum azole antifungals:
Table 1: Enzymatic Inhibition Profile of Liarozole Hydrochloride
Target Enzyme | Biological Function | Inhibition Potency (IC₅₀) | Primary Consequence |
---|---|---|---|
CYP26A1 | ATRA hydroxylation/catabolism | 7 μM | Increased endogenous ATRA levels |
CYP19A1 (Aromatase) | Androgen aromatization to estrogen | >10 μM | Moderate estrogen synthesis suppression |
CYP3A4/5 | Drug/xenobiotic metabolism | >100 μM | No significant clinical interaction |
As a prototypical retinoic acid metabolism-blocking agent (RAMBA), liarozole’s core mechanism involves suppressing CYP26-mediated 4-hydroxylation of ATRA. This inhibition occurs through competitive binding to CYP26A1’s active site, preventing NADPH-dependent electron transfer essential for ATRA oxidation [7] [8]. Preclinical models demonstrate that oral administration (40 mg/kg in rats) elevates plasma ATRA concentrations by 2.5-fold within 2 hours, sustaining levels above baseline for >24 hours [8].
The pharmacological impact extends beyond enzyme inhibition:
Liarozole exhibits a unique dual mechanism integrating retinoid-mimetic effects with endocrine modulation:
Retinoid-mimetic actions:
Steroidogenic enzyme inhibition:
Table 2: Dual Pharmacological Outcomes of Liarozole Hydrochloride
Mechanistic Pathway | Key Biological Targets | Functional Outcome | Therapeutic Implication |
---|---|---|---|
Retinoid-mimetic | CYP26A1 → ATRA accumulation | Cell differentiation, apoptosis induction | Ichthyosis, anticancer activity |
Steroidogenesis inhibition | CYP19A1, CYP17A1 | Reduced estrogen/androgen synthesis | Breast/prostate cancer suppression |
Critically, liarozole’s antitumor efficacy (e.g., 25% response rate in ER-negative breast cancer) stems from convergence of these pathways: ATRA-induced differentiation complements estrogen deprivation, particularly in tamoxifen-resistant malignancies [5] [8]. Unlike classical retinoids, it avoids systemic toxicity; unlike potent aromatase inhibitors, it minimally impacts adrenal glucocorticoids [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7